molecular formula C14H9BrN2O B5680088 4-bromo-N-(2-cyanophenyl)benzamide

4-bromo-N-(2-cyanophenyl)benzamide

Cat. No.: B5680088
M. Wt: 301.14 g/mol
InChI Key: RCCWLUHHKUUCHQ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-cyanophenyl)benzamide is a benzamide derivative featuring a bromine substituent at the para position of the benzoyl ring and a cyano group at the ortho position of the aniline moiety. The cyano group’s strong electron-withdrawing nature likely influences electronic distribution, reactivity, and intermolecular interactions, distinguishing it from analogs with nitro or hydroxyl substituents .

Properties

IUPAC Name

4-bromo-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCWLUHHKUUCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyanophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for 4-bromo-N-(2-cyanophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(2-cyanophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

4-Bromo-N-(2-Nitrophenyl)benzamide (I)
  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile .
  • Crystal Structure : Triclinic crystal system (space group P1), with two molecules per asymmetric unit. The amide moiety is planar, with dihedral angles of 73.97° (hydroxy-phenyl ring) and 25.42° (bromo-benzene ring) in related structures .
4-Bromo-N-(2-Hydroxyphenyl)benzamide (II)
  • Hydrogen Bonding: Forms O–H⋯O and N–H⋯O interactions, creating sheets parallel to the (100) plane. The hydroxyl group participates in stronger hydrogen bonds compared to cyano .
  • Biological Activity : Exhibits antiprotozoal and antimicrobial properties, attributed to the hydroxyl group’s ability to donate hydrogen bonds .
4-Bromo-N-(3,5-Dimethoxyphenyl)benzamide Derivatives
  • Substituent Effects : Methoxy groups enhance solubility and modulate fibroblast growth factor receptor-1 (FGFR1) inhibition. Compound C9 inhibits NSCLC cell lines (IC₅₀ < 1 µM) .
  • Comparison: The cyano group’s electron-withdrawing nature may alter binding affinity compared to electron-donating methoxy groups.

Functional Group Impact on Properties

Compound Substituent (Aniline Ring) Key Properties
4-Bromo-N-(2-cyanophenyl)benzamide –CN (ortho) High polarity, potential for π-π stacking; limited hydrogen-bonding capacity.
4-Bromo-N-(2-nitrophenyl)benzamide –NO₂ (ortho) Moderate polarity; planar amide moiety with two molecules per asymmetric unit .
4-Bromo-N-(2-hydroxyphenyl)benzamide –OH (ortho) Strong hydrogen-bond donor; antimicrobial activity .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide –OCH₃ (meta, para) Enhanced solubility; FGFR1 inhibition .

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